![molecular formula C15H11N5O2S2 B2579382 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851130-14-8](/img/structure/B2579382.png)
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
This compound is a derivative of thieno[2,3-d]pyrimidine . It is part of a class of compounds that have been synthesized as potential anti-PI3K agents, which are of interest due to their potential in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the reaction of substituted aldehydes with HCl in DMF, followed by reflux with POCl3, and then reaction with morpholine in a mixture of absolute ethanol and isopropanol .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuro[3,2-d]pyrimidin-4-ylthio group attached to an N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a thieno[2,3-d]pyrimidine ring, followed by the introduction of a morpholine group .Scientific Research Applications
Anticancer Activity
This compound has been synthesized and screened for its anticancer effects against various cancer cell lines, including HepG2, Bel-7402, and HeLa . It has shown promising results, particularly against HepG2 cell lines, indicating its potential as a lead structure for developing new anticancer drugs.
Molecular Docking Studies
The compound’s interaction with biological targets can be studied through molecular docking investigations. This helps in understanding the binding modes of the compound with specific receptors, such as receptor tyrosine kinase, which is crucial for designing targeted cancer therapies .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of a variety of derivatives. These derivatives can be further evaluated for their therapeutic potential, expanding the scope of research in medicinal chemistry .
Dyeing Performance
Derivatives of this compound have been used to synthesize dyes. The dyeing performance of these derivatives has been assessed on different fabrics, which could lead to applications in the textile industry .
Pharmacological Research
Thiadiazole derivatives, including those related to this compound, have been explored for their pharmacological properties . They have shown effects comparable to known drugs, which opens up avenues for further drug development and therapeutic applications .
Cytotoxic Properties
Research has been conducted on the cytotoxic properties of 1,3,4-thiadiazole derivatives. This compound, due to its structural similarity, could be investigated for its efficacy in inhibiting the growth of various cell lines, contributing to cancer research .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S2/c1-8-19-20-15(24-8)18-11(21)6-23-14-13-12(16-7-17-14)9-4-2-3-5-10(9)22-13/h2-5,7H,6H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAYBCDUULQHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
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